2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a difluoromethoxy group at the 2-position and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of benzo[d]oxazole, followed by the introduction of the difluoromethoxy group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and reagents can also be incorporated to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzo[d]oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and difluoromethoxy-substituted heterocycles.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as enhanced thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitrobenzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Ethoxy-5-nitrobenzo[d]oxazole: Similar structure but with an ethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzo[d]oxazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H4F2N2O4 |
---|---|
Molekulargewicht |
230.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3,7H |
InChI-Schlüssel |
QFCIDYDFRRRHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.